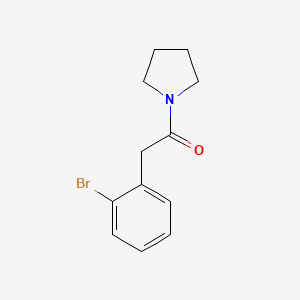

2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

Description

2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is a brominated aromatic ketone featuring a pyrrolidine ring. Its structure combines a 2-bromophenyl group (electron-withdrawing bromine at the ortho position) with a pyrrolidine moiety, a five-membered cyclic amine. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry. The electrophilic bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the pyrrolidine ring contributes to nitrogen-containing heterocycle studies, which are pivotal in drug discovery .

Properties

IUPAC Name |

2-(2-bromophenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNYYXGKAXPHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a bromophenyl group attached to a pyrrolidine moiety via an ethanone linkage. The presence of the bromine atom is significant, as it influences the compound's reactivity and interaction with biological targets due to its larger atomic size and higher electronegativity compared to other halogens.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl ethanone moiety can form hydrogen bonds and other non-covalent interactions, modulating enzyme activity.

- Receptor Interaction : The compound may act on specific receptors in the central nervous system, influencing neurotransmitter release and uptake, which is crucial for its potential as a therapeutic agent .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated effective suppression of bacterial biofilm formation, which is critical in treating infections caused by biofilm-forming pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been observed to induce cytotoxic effects on cancer cell lines, outperforming some conventional chemotherapeutic agents. In one study involving M-Hela tumor cell lines, certain derivatives showed twice the efficacy compared to tamoxifen .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone | Chlorine instead of bromine | Moderate antimicrobial activity |

| 2-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)ethanone | Fluorine substituent | Lower anticancer activity |

| 2-(4-Methylphenyl)-1-(pyrrolidin-1-yl)ethanone | Methyl group | Reduced interaction with biological targets |

The presence of bromine in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Antimicrobial Efficacy : A study reported that derivatives of this compound effectively inhibited Staphylococcus aureus growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Cells : Research indicated that specific analogs demonstrated significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index .

- Synthetic Cathinones Context : In the context of synthetic cathinones, related compounds have shown varying degrees of neurotoxicity and abuse potential. This highlights the need for careful evaluation when considering therapeutic applications .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone exhibits promising antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including:

- Staphylococcus aureus : Demonstrated significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.

- Biofilm Formation : The compound has been noted for its ability to suppress biofilm formation, critical in treating infections caused by biofilm-forming pathogens.

Anticancer Activity

The anticancer potential of this compound has been investigated through multiple in vitro studies. Notable findings include:

- Cytotoxic Effects : Specific derivatives have shown significant cytotoxicity against cancer cell lines, outperforming conventional chemotherapeutic agents. For instance, in studies involving M-Hela tumor cell lines, certain derivatives exhibited twice the efficacy compared to tamoxifen.

Case Studies

Several case studies have documented the effects and applications of this compound in clinical settings:

Antimicrobial Efficacy

A study reported that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus, demonstrating MIC values comparable to established antibiotics. This finding underscores its potential as an alternative therapeutic agent in combating resistant bacterial strains.

Cytotoxicity in Cancer Cells

Research indicated that specific analogs exhibited significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. This suggests a favorable therapeutic index, making it a candidate for further development in cancer therapeutics.

Synthetic Cathinones Context

In the context of synthetic cathinones, related compounds have shown varying degrees of neurotoxicity and abuse potential. This highlights the importance of careful evaluation when considering therapeutic applications, especially concerning safety and regulatory aspects.

Comparison with Similar Compounds

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

- Structure : Bromine at the meta position on the phenyl ring.

- Applications: Used in synthesizing bioactive molecules, with commercial availability (Santa Cruz Biotechnology, $160/g) .

Key Data :

Property 2-(2-Bromophenyl) Isomer 3-Bromophenyl Isomer Bromine Position Ortho Meta Molecular Weight (g/mol) 268.13 268.13 Price (1 g) N/A $160.00

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone

- Structure : Bromine at the para position; piperidine replaces pyrrolidine.

- Impact : The para-bromine enhances symmetry and electronic delocalization. Piperidine’s six-membered ring increases steric bulk and basicity compared to pyrrolidine.

- Key Data : Molecular weight = 296.20; XLogP3 = 3.3; Topological polar surface area = 20.3 .

Heterocycle Modifications

2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone

- Structure : Adds a sulfonyl group to the phenyl ring.

- Impact : The sulfonyl group is electron-withdrawing, increasing the ketone’s electrophilicity.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Structure : Fluorine substituent and piperidine ring.

- Impact : Fluorine acts as a bioisostere, improving metabolic stability. Piperidine’s larger ring size alters pharmacokinetics.

- Safety : Lab use only (Ambeed, Inc.) .

Substituent Variations on the Aromatic Ring

2-Bromo-1-(4-ethoxyphenyl)ethanone

- Structure : Ethoxy group at the para position.

- Impact : Electron-donating ethoxy group deactivates the ring but improves solubility.

- Synthesis: Adapted from methods using 4’-ethoxyacetophenone and p-toluenesulfonic acid .

(E)-1-(2-Bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

- Structure: Conjugated enone system with a hydroxyl group.

- Impact : Enhanced π-conjugation and hydrogen bonding capability. Synthesized via Claisen-Schmidt condensation (48 h reaction time, 25°C) .

Functional Group Additions

Triazole-Containing Derivatives (e.g., 2-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone)

- Structure : Triazole ring replaces bromine.

- Impact : Enables "click chemistry" for bioconjugation.

- Synthesis : High yields (87–96%) via copper-catalyzed azide-alkyne cycloaddition .

Physicochemical and Pharmacokinetic Comparisons

| Compound Name | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | Key Application |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | 268.13 | 2.1 | 20.3 | Pharmaceutical intermediate |

| 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone | 296.20 | 3.3 | 20.3 | Research chemical |

| 2-Bromo-1-(naphthalene-2-yl)ethanone | 259.09 | 3.8 | 17.1 | Cytotoxicity studies |

| 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone | 226.30 | 0.9 | 78.1 | Bioactive molecule design |

Preparation Methods

Preparation of α-Bromoketone Intermediate

- The α-bromoketone is prepared by bromination of the corresponding aryl ketone (e.g., 2-phenylacetophenone or related derivatives) at the α-position adjacent to the carbonyl group.

- Bromination agents such as bromine (Br2) or N-bromosuccinimide (NBS) in appropriate solvents (e.g., ether or ethanol) under controlled temperature conditions are used.

- The reaction is typically performed at low temperature (0 °C to room temperature) to avoid over-bromination or side reactions.

Nucleophilic Substitution with Pyrrolidine

- The α-bromoketone intermediate is dissolved in an ether solvent such as diethyl ether or ethanol.

- Pyrrolidine is added in excess (approximately 2 equivalents) to the cooled solution.

- The mixture is stirred at room temperature for 1 to 24 hours.

- During the reaction, the nucleophilic pyrrolidine displaces the bromide at the α-position, forming the target this compound.

- After completion, the reaction mixture is partitioned between water and ether.

- The organic layer is washed, dried, and concentrated.

- The product is isolated by precipitation or recrystallization from ethanol/ether mixtures.

Representative Experimental Procedure

| Step | Reagents & Conditions | Observations & Notes |

|---|---|---|

| 1. α-Bromoketone formation | 2-Phenylacetophenone + Br2 or NBS in Et2O or EtOH, 0 °C to RT | Formation of α-bromoketone intermediate confirmed by TLC and NMR |

| 2. Nucleophilic substitution | α-Bromoketone (10 mmol) dissolved in Et2O (10 mL), cooled on ice | Pyrrolidine (22 mmol) added all at once; orange color and oil formation observed |

| 3. Stirring | Stirred 1–24 h at RT | Reaction monitored by TLC; completion indicated by disappearance of α-bromoketone |

| 4. Work-up | Partition between H2O and Et2O; organic layer washed with aqueous acid/base as needed | Purification by extraction and drying over MgSO4 |

| 5. Isolation | Precipitation by addition of ethereal HCl or recrystallization from EtOH/Et2O | Solid product collected by filtration; yields typically high |

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals for the pyrrolidine ring and aromatic protons confirm substitution.

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z consistent with molecular weight 254.17.

- Purity: ≥95% by UPLC and TLC.

- Melting Point: Determined by electrothermal apparatus for solid derivatives.

- Chromatography: Flash column chromatography on silica gel using DCM/MeOH mixtures for purification.

Research Findings and Notes

- The nucleophilic substitution proceeds smoothly under mild conditions without the need for strong bases or elevated temperatures.

- Use of ether solvents (diethyl ether or ethanol) is preferred for solubility and reaction control.

- Excess pyrrolidine ensures complete substitution and minimizes side products.

- The reaction mixture color change (to orange) and oil formation are typical indicators of progress.

- Work-up involving acid-base extractions improves purity and facilitates isolation.

- The method is adaptable for various substituted phenyl ketones, indicating robustness.

- Alternative solvents such as ethanol can be used interchangeably with diethyl ether without significant yield loss.

- The product can be converted to its hydrochloride salt by treatment with ethereal HCl to improve stability and handling.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Phenylacetophenone or analog |

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent for bromination | Diethyl ether or ethanol |

| Temperature for bromination | 0 °C to room temperature |

| Nucleophile | Pyrrolidine (2.2 eq.) |

| Solvent for substitution | Diethyl ether or ethanol |

| Reaction time | 1 to 24 hours at room temperature |

| Work-up | Aqueous partition, acid/base washes, drying |

| Purification | Recrystallization or flash chromatography |

| Yield | Typically high (not explicitly quantified) |

Q & A

Q. What are the recommended synthetic methods for 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Substitution Reactions : Reacting a brominated ethanone precursor (e.g., 2-bromoacetophenone derivatives) with pyrrolidine in polar aprotic solvents like DMSO or ethanol. Sodium amide (NaNH₂) or sodium alkoxide (NaOR) can act as bases to deprotonate the pyrrolidine, enhancing nucleophilicity .

- Optimization : Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions. Reaction progress can be monitored via TLC or GC-MS.

Example Protocol:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 2-Bromoacetophenone derivative, pyrrolidine | Substrate and nucleophile |

| 2 | DMSO, 70°C, 12h | Solvent and reaction conditions |

| 3 | NaNH₂ (1.2 equiv) | Base for deprotonation |

| 4 | Aqueous workup (HCl, NaHCO₃) | Neutralization and isolation |

Q. Reference :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR : Look for the aromatic proton signals (δ 7.2–7.8 ppm for bromophenyl) and pyrrolidine ring protons (δ 2.5–3.5 ppm). The ketone carbonyl (C=O) appears at δ 190–210 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should match the molecular weight (C₁₂H₁₄BrNO: 280.15 g/mol). Fragmentation patterns may include loss of Br (Δm/z = 79/81) or pyrrolidine (Δm/z = 71) .

- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the ketone group .

Q. Reference :

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: This compound serves as a versatile intermediate:

- Pharmaceutical Synthesis : The bromine atom facilitates cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The pyrrolidine moiety is a common pharmacophore in dopamine receptor ligands .

- Functional Group Transformations : The ketone can be reduced to alcohols (NaBH₄/LiAlH₄) or converted to imines (via condensation with amines) .

Q. Reference :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Q. What computational tools can predict the compound’s reactivity or electronic properties?

Methodological Answer:

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure?

Methodological Answer:

- Data Refinement : Use SHELXL (from the SHELX suite) to refine X-ray diffraction data. Adjust thermal parameters and occupancy rates for disordered atoms .

- Validation Tools : Check for outliers in bond lengths/angles using Mercury (CCDC) or PLATON. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Example Crystallographic Parameters from :

| Bond Angle | Value (°) |

|---|---|

| C17–N2–C18 | 112.59 |

| C19–C18–C17 | 110.93 |

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions under varying conditions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states via dipole interactions, accelerating SN2 pathways. Protic solvents (EtOH) favor elimination (E2) due to hydrogen bonding .

- Base Strength : Strong bases (NaNH₂) deprotonate pyrrolidine efficiently but may induce side reactions (e.g., ketone reduction). Weak bases (K₂CO₃) offer selectivity but slower kinetics .

Q. Reference :

Q. How can researchers design experiments to assess the compound’s biological activity, such as antimicrobial potential?

Methodological Answer:

- In Vitro Assays : Use broth microdilution (MIC/MBC) against Gram± bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) and solvent blanks .

- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices.

- Molecular Targets : Conduct docking studies against bacterial enzymes (e.g., DNA gyrase) to hypothesize mechanisms .

Q. What strategies mitigate competing reaction pathways during functionalization of the bromophenyl group?

Methodological Answer:

- Protective Groups : Temporarily block the ketone with ethylene glycol (forming a ketal) to prevent undesired nucleophilic attack during cross-coupling .

- Catalytic Systems : Use Pd-XPhos for Suzuki-Miyaura coupling to enhance selectivity for aryl-Br over ketone interference .

Q. Reference :

Q. How do steric and electronic effects influence the compound’s conformational stability in solution?

Methodological Answer:

- Steric Effects : The ortho-bromine on the phenyl group creates torsional strain, favoring a non-planar conformation. This is observed in NOESY NMR (through-space interactions between H atoms on pyrrolidine and bromophenyl) .

- Electronic Effects : Electron-withdrawing bromine reduces electron density on the ketone, making it less prone to nucleophilic addition but more reactive toward Grignard reagents .

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.